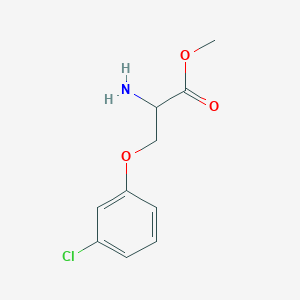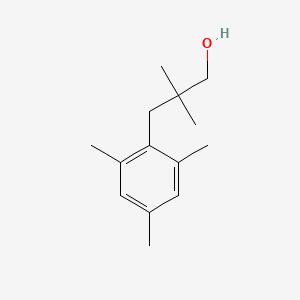
3-Mesityl-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mesityl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . It is characterized by the presence of a mesityl group (a benzene ring with three methyl groups) attached to a 2,2-dimethylpropan-1-ol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Mesityl-2,2-dimethylpropan-1-ol typically involves the reaction of mesityl chloride with 2,2-dimethylpropan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-Mesityl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the benzene ring.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters under acidic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Mesityl-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Mesityl-2,2-dimethylpropan-1-ol depends on the specific application and the molecular targets involvedThe mesityl group and the hydroxyl group play key roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
3-Mesityl-2,2-dimethylpropan-1-ol can be compared with other similar compounds, such as:
2-Methylpropan-1-ol (Isobutanol): This compound has a similar backbone but lacks the mesityl group, resulting in different chemical properties and reactivity.
2,2-Dimethylpropan-1-ol: This compound also has a similar backbone but lacks the mesityl group, leading to differences in its chemical behavior and applications.
The presence of the mesityl group in this compound makes it unique, providing distinct chemical properties and reactivity that are not observed in its simpler counterparts .
Propiedades
Fórmula molecular |
C14H22O |
|---|---|
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C14H22O/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7,15H,8-9H2,1-5H3 |
Clave InChI |
NYRWJJZOSDFAMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC(C)(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
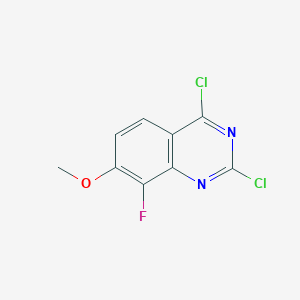

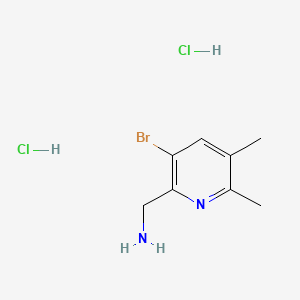
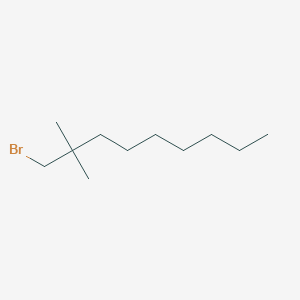
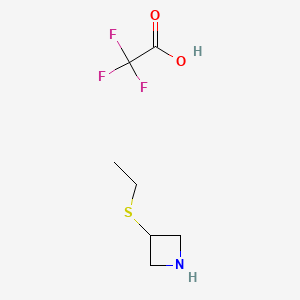

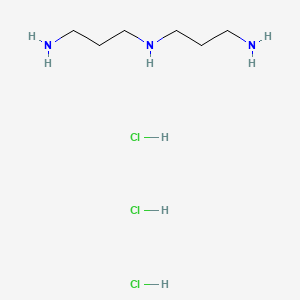
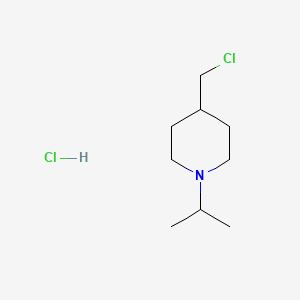
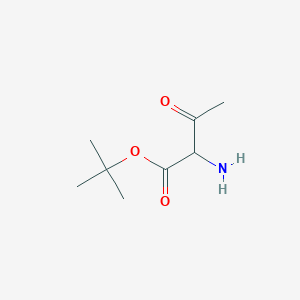
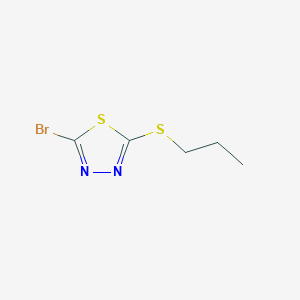
![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)

